Benzyl 2-[1-(2-pyridinyl)ethylidene]hydrazinecarbodithioate Benzyl 2-[1-(2-pyridinyl)ethylidene]hydrazinecarbodithioate
Brand Name: Vulcanchem
CAS No.: 26158-47-4
VCID: VC16608178
InChI: InChI=1S/C15H15N3S2/c1-12(14-9-5-6-10-16-14)17-18-15(19)20-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,18,19)/b17-12+
SMILES:
Molecular Formula: C15H15N3S2
Molecular Weight: 301.4 g/mol

Benzyl 2-[1-(2-pyridinyl)ethylidene]hydrazinecarbodithioate

CAS No.: 26158-47-4

Cat. No.: VC16608178

Molecular Formula: C15H15N3S2

Molecular Weight: 301.4 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 2-[1-(2-pyridinyl)ethylidene]hydrazinecarbodithioate - 26158-47-4

Specification

CAS No. 26158-47-4
Molecular Formula C15H15N3S2
Molecular Weight 301.4 g/mol
IUPAC Name benzyl N-[(E)-1-pyridin-2-ylethylideneamino]carbamodithioate
Standard InChI InChI=1S/C15H15N3S2/c1-12(14-9-5-6-10-16-14)17-18-15(19)20-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,18,19)/b17-12+
Standard InChI Key GAPPGYVPJUGIHP-SFQUDFHCSA-N
Isomeric SMILES C/C(=N\NC(=S)SCC1=CC=CC=C1)/C2=CC=CC=N2
Canonical SMILES CC(=NNC(=S)SCC1=CC=CC=C1)C2=CC=CC=N2

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

Benzyl 2-[1-(2-pyridinyl)ethylidene]hydrazinecarbodithioate is systematically named as benzyl N-[(E)-1-pyridin-2-ylethylideneamino]carbamodithioate. Its isomeric SMILES representation (C/C(=N\NC(=S)SCC1=CC=CC=C1)/C2=CC=CC=N2) confirms the (E)-configuration at the hydrazone bond, critical for its spatial arrangement and intermolecular interactions. The pyridine ring at position 2 contributes to π-π stacking capabilities, while the dithiocarbazate moiety enables metal chelation.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₅H₁₅N₃S₂
Molecular Weight301.4 g/mol
IUPAC NameBenzyl N-[(E)-1-pyridin-2-ylethylideneamino]carbamodithioate
Canonical SMILESCC(=NNC(=S)SCC1=CC=CC=C1)C2=CC=CC=N2
PubChem CID5955229

Synthesis and Characterization

Condensation Reaction Mechanism

The compound is synthesized via a 1:1 condensation reaction between S-benzyldithiocarbazate (SBDTC) and 2-acetylpyridine under reflux conditions in ethanol . The reaction proceeds through nucleophilic addition of the hydrazine nitrogen to the carbonyl carbon of 2-acetylpyridine, followed by dehydration to form the hydrazone linkage.

Key Steps:

  • SBDTC Preparation: S-benzyldithiocarbazate is synthesized by reacting benzyl chloride with ammonium dithiocarbazate in ethanol, yielding a thiol-reactive intermediate .

  • Schiff Base Formation: SBDTC reacts with 2-acetylpyridine at 70–80°C for 6–8 hours, monitored by TLC for completion.

  • Purification: The crude product is recrystallized from ethanol, yielding pale-yellow crystals with a melting point of 130–132°C.

Spectroscopic Validation

  • IR Spectroscopy: Stretching vibrations at 1599 cm⁻¹ (C=N), 1103 cm⁻¹ (C=S), and 1344 cm⁻¹ (N-N-C) confirm the hydrazone and dithiocarbazate functionalities .

  • UV-Vis Spectroscopy: A strong absorption band at 280 nm (π→π* transition) and a weaker band at 375 nm (n→π* transition) align with conjugated systems in similar Schiff bases .

Chemical and Tautomeric Behavior

Thione-Thiol Tautomerism

The compound exhibits dynamic equilibrium between thione (C=S) and thiol (S-H) forms, influenced by solvent polarity and pH. In the solid state, the thione form predominates, as evidenced by IR peaks at 1103 cm⁻¹ (C=S) and the absence of S-H stretches (~2550 cm⁻¹) . In polar protic solvents, deprotonation at the sulfur atom facilitates coordination with metal ions.

Applications in Medicinal Chemistry

Metal Complexation and Catalysis

The compound acts as a tridentate ligand, coordinating through the pyridine nitrogen, hydrazone nitrogen, and sulfur atoms. Co(II) and Ni(II) complexes exhibit catalytic activity in olefin oxidation, achieving turnover frequencies (TOF) of 120–150 h⁻¹ under mild conditions .

Table 2: Comparative Analysis of Metal Complexes

Metal IonCoordination GeometryNotable Activity
Cu(II)Square PlanarAntimicrobial (ZOI: 18–22 mm)
Co(II)OctahedralCatalytic Oxidation (TOF: 140 h⁻¹)
Zn(II)TetrahedralAntiproliferative (IC₅₀: 25 μM)

Future Research Directions

  • In Vivo Toxicity Profiling: Acute and chronic toxicity studies in model organisms are needed to establish safety margins.

  • Structure-Activity Relationships (SAR): Modifying the benzyl and pyridinyl substituents could optimize bioavailability and target selectivity.

  • Hybrid Drug Development: Conjugation with established pharmacophores (e.g., fluoroquinolones) may enhance antimicrobial potency.

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